molecular formula C5H4ClNO2S B029025 Pyridine-2-sulfonyl Chloride CAS No. 66715-65-9

Pyridine-2-sulfonyl Chloride

Cat. No. B029025
M. Wt: 177.61 g/mol
InChI Key: JQJOGAGLBDBMLU-UHFFFAOYSA-N
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Patent
US08691993B2

Procedure details

2-Mercaptopyridine (available from Sigma-Aldrich; 0.25 g, 2.25 mmol) was added to H2SO4 (8 mL) and the mixture was cooled to about −5° C. Sodium hypochlorite (10% solution; 17 mL) was added and the reaction mixture was stirred for 30 min at about 0° C. Water (10 mL) was added and the mixture was extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated under reduced pressure to give crude pyridine-2-sulfonyl chloride (0.23 g, 58%), which was used directly in the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[OH:8][S:9]([OH:12])(=O)=O.[Cl:13][O-].[Na+]>O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:9]([Cl:13])(=[O:12])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at about 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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